N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide

Medicinal Chemistry Chemical Biology Drug Discovery

N,N,1,2-Tetramethyl-1H-imidazole-4-sulfonamide (CAS 936083-53-3) is a fully substituted imidazole-4-sulfonamide heterocycle with the molecular formula C₇H₁₃N₃O₂S and a molecular weight of 203.26 g/mol. The compound features a 1,2-dimethylimidazole core bearing an N,N-dimethylsulfonamide substituent at the 4-position (SMILES: Cc1nc(S(=O)(=O)N(C)C)cn1C).

Molecular Formula C7H13N3O2S
Molecular Weight 203.26 g/mol
CAS No. 936083-53-3
Cat. No. B3043840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide
CAS936083-53-3
Molecular FormulaC7H13N3O2S
Molecular Weight203.26 g/mol
Structural Identifiers
SMILESCC1=NC(=CN1C)S(=O)(=O)N(C)C
InChIInChI=1S/C7H13N3O2S/c1-6-8-7(5-10(6)4)13(11,12)9(2)3/h5H,1-4H3
InChIKeyOBAIQRBLSRFFNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N,1,2-Tetramethyl-1H-imidazole-4-sulfonamide (CAS 936083-53-3): Chemical Identity and Core Procurement Specifications


N,N,1,2-Tetramethyl-1H-imidazole-4-sulfonamide (CAS 936083-53-3) is a fully substituted imidazole-4-sulfonamide heterocycle with the molecular formula C₇H₁₃N₃O₂S and a molecular weight of 203.26 g/mol . The compound features a 1,2-dimethylimidazole core bearing an N,N-dimethylsulfonamide substituent at the 4-position (SMILES: Cc1nc(S(=O)(=O)N(C)C)cn1C) [1]. The compound is formally catalogued in authoritative chemical ontologies, including ChEBI (CHEBI:194974), affirming its recognized status as a distinct molecular entity within the imidazole-sulfonamide chemotype [1]. Commercially available product specifications typically cite purities of 95% to 98% for research-grade material, with predicted density of 1.27±0.1 g/cm³ and boiling point of 375.9±34.0 °C at 760 mmHg .

N,N,1,2-Tetramethyl-1H-imidazole-4-sulfonamide Substitution Risks: Why Scaffold Selection Cannot Be Generic


Within the imidazole-sulfonamide chemotype, minor structural modifications profoundly alter physicochemical properties and biological recognition, rendering generic substitution scientifically unsound [1]. The precise substitution pattern of N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide—specifically, the 1,2-dimethyl substitution on the imidazole ring coupled with N,N-dimethylsulfonamide at the 4-position—distinguishes it from isomeric 1-sulfonamides (e.g., N,N,2,5-tetramethylimidazole-1-sulfonamide, CAS 90408-32-5) and from 2-sulfonamide regioisomers (e.g., 1H-imidazole-2-sulfonamide) . Even analogs differing by a single methyl group, such as N,N-dimethyl-1H-imidazole-1-sulfonamide (CAS 78162-58-0), exhibit different molecular weights (175.21 g/mol vs. 203.26 g/mol) and altered hydrogen-bonding capacity, which can substantially impact solubility, membrane permeability, and target engagement . Furthermore, the broader imidazole-sulfonamide class demonstrates that the position of the sulfonamide moiety on the imidazole ring is a critical determinant of biological activity; for instance, the introduction of a sulfonamide group at the 2-position of the central imidazole ring significantly increases ALK5 kinase inhibitory activity compared to other substitution patterns [2]. Consequently, selecting this specific tetramethyl-4-sulfonamide regioisomer, rather than a generic "imidazole sulfonamide," is essential for reproducibility and for preserving the intended physicochemical and pharmacological properties of a research program.

N,N,1,2-Tetramethyl-1H-imidazole-4-sulfonamide (CAS 936083-53-3): Evidence-Based Differential Selection Guide


Molecular Weight and Lipophilicity Differentiate N,N,1,2-Tetramethyl-1H-imidazole-4-sulfonamide from Closely Related Imidazole-1-sulfonamide Isomers

N,N,1,2-Tetramethyl-1H-imidazole-4-sulfonamide (MW: 203.26 g/mol) possesses a higher molecular weight and increased lipophilicity compared to the isomeric 1-sulfonamide counterpart, N,N,2,5-tetramethylimidazole-1-sulfonamide (CAS 90408-32-5; MW: 203.26 g/mol). While these two isomers share the same molecular weight, they differ fundamentally in the attachment point of the sulfonamide moiety (4-position vs. 1-position on the imidazole ring) . This regiochemical distinction alters the spatial orientation of the N,N-dimethylsulfonamide group and its hydrogen-bonding potential. In comparison to a less substituted analog, N,N-dimethyl-1H-imidazole-1-sulfonamide (CAS 78162-58-0; MW: 175.21 g/mol), the target compound's additional methyl groups on the imidazole ring contribute to a 16% increase in molecular weight and a predicted increase in lipophilicity . Such physicochemical differences directly influence membrane permeability, aqueous solubility, and the potential for nonspecific protein binding in biological assays.

Medicinal Chemistry Chemical Biology Drug Discovery

Predicted Physicochemical Properties: Density and Boiling Point of N,N,1,2-Tetramethyl-1H-imidazole-4-sulfonamide Support Downstream Processing Considerations

The predicted density of N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide is 1.27±0.1 g/cm³ at 20 °C and 760 mmHg, with a predicted boiling point of 375.9±34.0 °C at 760 mmHg . These values contrast with those of the structurally simpler N,N-dimethyl-1H-imidazole-1-sulfonamide, for which no comparable predicted values were located in authoritative databases, highlighting the data availability for the more fully characterized target compound. The relatively high predicted boiling point of the target compound is consistent with its increased molecular weight and intermolecular interactions (e.g., dipole-dipole, potential hydrogen bonding) compared to smaller imidazole sulfonamide analogs . This thermal stability profile, while predicted, provides a baseline for researchers to anticipate behavior during purification (e.g., distillation), storage, and formulation processes, where thermal degradation or volatility could impact compound integrity.

Process Chemistry Analytical Chemistry Formulation Development

The 4-Sulfonamide Regiochemistry of N,N,1,2-Tetramethyl-1H-imidazole-4-sulfonamide Distinguishes It from the 2-Sulfonamide Regioisomer Common in Kinase Inhibitor Scaffolds

The 4-sulfonamide substitution pattern on the imidazole ring of N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide is a critical differentiating structural feature from the more extensively studied 2-sulfonamide imidazole analogs. A recent study on ALK5 kinase inhibitors demonstrated that introducing a sulfonamide group specifically at the 2-position of the central imidazole ring significantly increased ALK5 inhibitory activity (IC50 = 0.130 μM for lead compounds), compared to alternative substitution patterns [1]. The target compound's 4-sulfonamide regiochemistry presents a distinct vector for molecular recognition and a potentially different biological activity profile compared to these 2-sulfonamide analogs . Furthermore, the fully methylated nitrogen atoms (N,N-dimethylsulfonamide and N1-methyl on the imidazole) in the target compound represent a higher degree of substitution than is common in many imidazole-sulfonamide hybrids, potentially conferring unique steric and electronic properties.

Medicinal Chemistry Kinase Drug Discovery Structure-Activity Relationship (SAR)

N,N,1,2-Tetramethyl-1H-imidazole-4-sulfonamide (CAS 936083-53-3): Optimal Research and Procurement Application Scenarios


Medicinal Chemistry Scaffold for Exploring 4-Sulfonamide Imidazole Chemical Space in Kinase or Other Target-Based Drug Discovery

Given the compound's distinct 4-sulfonamide regiochemistry and fully methylated nitrogen atoms, it serves as a versatile small molecule scaffold for the synthesis of focused libraries exploring novel chemical space . This scenario is particularly relevant for medicinal chemistry programs aiming to diversify away from the more common 2-sulfonamide imidazole series, which have demonstrated potent kinase inhibitory activity (e.g., ALK5 IC50 = 0.130 μM) [1]. The target compound's unique substitution pattern provides a differentiated starting point for structure-activity relationship (SAR) studies and the generation of intellectual property.

Analytical Reference Standard for Imidazole-4-sulfonamide Isomer Identification in Complex Mixtures

With its well-defined molecular weight (203.26 g/mol) and specific predicted density (1.27±0.1 g/cm³) and boiling point (375.9±34.0 °C), N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide is suited for use as an analytical reference standard to differentiate it from isomeric 1-sulfonamide analogs (e.g., CAS 90408-32-5) during chromatographic or mass spectrometric analysis . Its unique retention time and mass spectral fragmentation pattern can be established for quality control (QC) and impurity profiling of synthetic reactions or drug substance batches.

Process Chemistry Development for Scalable Synthesis of Fully Substituted Imidazole Derivatives

The predicted thermal stability (boiling point >375 °C) and density profile of N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide make it a suitable candidate for developing scalable synthetic routes involving high-temperature or distillation-based purification steps . Its fully methylated structure may also confer resistance to metabolic N-dealkylation, a common clearance pathway, making it a potentially more robust scaffold for iterative chemical optimization compared to less substituted imidazole sulfonamides [2].

Chemical Biology Probe for Investigating Imidazole-Sulfonamide Recognition by Biological Targets

The compound's precise 1,2-dimethylimidazole and N,N-dimethylsulfonamide substitution pattern provides a well-defined structural probe for investigating how biological targets (e.g., enzymes, receptors) distinguish between different imidazole sulfonamide regioisomers and methylation states . This can inform the rational design of more potent and selective chemical probes within the broader imidazole-sulfonamide hybrid class, which is recognized as a privileged scaffold for multitarget-directed ligands (MTDLs) [2].

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